Methyl 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylate
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Overview
Description
Methyl 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylate is a heterocyclic compound that contains both a thiophene and a thiazole ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylate typically involves the condensation of thiophene derivatives with thiazole precursors. One common method involves the use of a thiophene-2-carboxaldehyde and a thiazole-4-carboxylic acid ester in the presence of a base, such as sodium hydride, under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, while nucleophilic substitution can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for the reduction of the ester group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the ester group can yield the corresponding alcohol .
Scientific Research Applications
Methyl 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism by which Methyl 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylate exerts its effects is often related to its ability to interact with biological targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-carboxaldehyde.
Thiazole derivatives: Compounds like thiazole-4-carboxylic acid and thiazole-2-carboxylic acid.
Uniqueness
Methyl 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylate is unique due to the combination of both thiophene and thiazole rings in its structure. This dual-ring system provides a unique set of chemical properties and biological activities that are not commonly found in compounds containing only one of these rings .
Properties
Molecular Formula |
C10H9NO2S2 |
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Molecular Weight |
239.3 g/mol |
IUPAC Name |
methyl 2-(thiophen-2-ylmethyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C10H9NO2S2/c1-13-10(12)8-6-15-9(11-8)5-7-3-2-4-14-7/h2-4,6H,5H2,1H3 |
InChI Key |
JDNWLMLMZKVOPE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CSC(=N1)CC2=CC=CS2 |
Origin of Product |
United States |
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